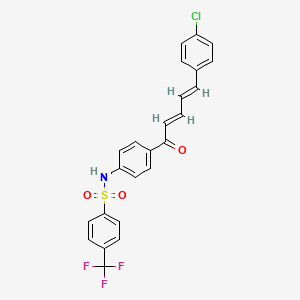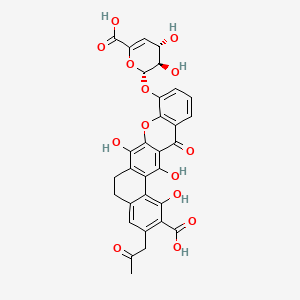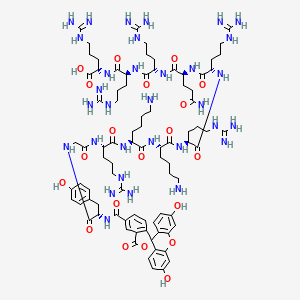
8-Azido-ADP (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azido-ADP (disodium) is a chemical compound known for its role as a covalent-binding inhibitor of mitochondrial adenine nucleotide translocation. This compound is particularly significant in biochemical research due to its ability to cause irreversible inhibition of adenine nucleotide exchange in a light-dependent reaction . It is also utilized as a reagent in click chemistry, which involves copper-catalyzed azide-alkyne cycloaddition reactions .
Vorbereitungsmethoden
The synthesis of 8-Azido-ADP (disodium) involves several stepsThis process typically requires specific reaction conditions, such as the presence of light to induce the azide group to react . Industrial production methods are not extensively documented, but the compound is generally synthesized in controlled laboratory environments due to its specialized applications .
Analyse Chemischer Reaktionen
8-Azido-ADP (disodium) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound.
Substitution: The azido group can participate in substitution reactions, particularly in the presence of light.
Click Chemistry: The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.
Common reagents used in these reactions include copper catalysts and alkyne-containing molecules. The major products formed from these reactions are typically cycloaddition products, which are useful in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
8-Azido-ADP (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: The compound is employed in studies involving mitochondrial function and adenine nucleotide translocation.
Medicine: Research involving 8-Azido-ADP (disodium) contributes to understanding mitochondrial diseases and developing potential therapeutic interventions.
Wirkmechanismus
The mechanism of action of 8-Azido-ADP (disodium) involves its ability to inhibit mitochondrial adenine nucleotide translocation. This inhibition occurs through a light-dependent reaction that causes irreversible binding of the compound to the adenine nucleotide translocator. This binding prevents the normal exchange of adenine nucleotides, thereby affecting mitochondrial respiration . The molecular targets include the adenine nucleotide translocator, and the pathways involved are primarily related to mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
8-Azido-ADP (disodium) can be compared with other azido-containing nucleotides, such as 8-azido-ATP and 8-azido-dATP. These compounds share similar photoreactive properties and are used in photoaffinity labeling and click chemistry . 8-Azido-ADP (disodium) is unique in its specific inhibition of adenine nucleotide translocation in mitochondria, which distinguishes it from other azido-nucleotides .
Similar compounds include:
8-Azido-ATP: Used in photoaffinity labeling and studies of ATP synthase.
8-Azido-dATP: Utilized in DNA-protein interaction studies.
Eigenschaften
Molekularformel |
C10H12N8Na2O10P2 |
|---|---|
Molekulargewicht |
512.18 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N8O10P2.2Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23;;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
VQCJTJSUNWWBJC-LGVAUZIVSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)

![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)





![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12400883.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate](/img/structure/B12400886.png)


